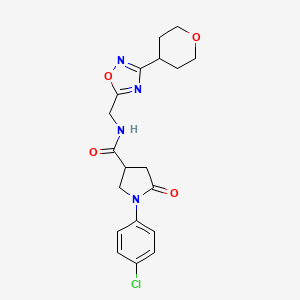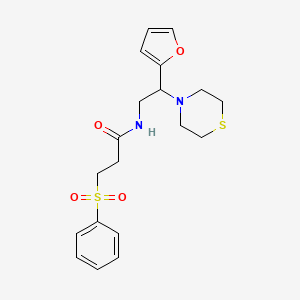![molecular formula C20H18FN3O2S B2770442 2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627045-73-2](/img/structure/B2770442.png)
2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound with a structure that suggests potential applications in various scientific fields. The compound is characterized by its unique tetrahydropyrimidoquinoline core, making it of interest for researchers in chemistry, biology, and medicinal fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions starting from readily available precursors
Industrial Production Methods: Industrially, the production of this compound would likely involve batch or continuous flow processes, optimizing yield and purity through precise control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially altering the allylthio group.
Reduction: Specific functional groups within the molecule might be targeted for reduction, impacting its chemical behavior.
Substitution: The aromatic fluorophenyl group can participate in various substitution reactions, often under electrophilic or nucleophilic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve acidic or basic catalysts depending on the specific substitution reaction.
Major Products: The reactions typically yield altered versions of the original compound, with modified functional groups enhancing or changing its properties.
Scientific Research Applications
Chemistry: This compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Due to its unique structure, it may be investigated for potential interactions with biological molecules, contributing to the understanding of biochemical pathways.
Medicine: The compound's potential therapeutic properties can be explored in pharmacological studies, possibly leading to new drug development.
Industry: In industrial applications, derivatives of this compound could be used in the development of new materials with specific desirable properties.
Mechanism of Action
The compound's effects are likely due to its interaction with molecular targets such as enzymes or receptors. Its tetrahydropyrimidoquinoline core enables it to fit into specific binding sites, altering biological processes or chemical pathways.
Comparison with Similar Compounds
Quinoline derivatives
Pyrimido[4,5-b]quinoline derivatives
Fluorophenyl-containing compounds
Uniqueness: What sets 2-(allylthio)-5-(4-fluorophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione apart is the unique combination of the allylthio, fluorophenyl, and tetrahydropyrimidoquinoline groups
That should cover everything you need about this fascinating compound
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S/c1-2-10-27-20-23-18-17(19(26)24-20)15(11-6-8-12(21)9-7-11)16-13(22-18)4-3-5-14(16)25/h2,6-9,15H,1,3-5,10H2,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNLPFWHQYQDDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)F)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
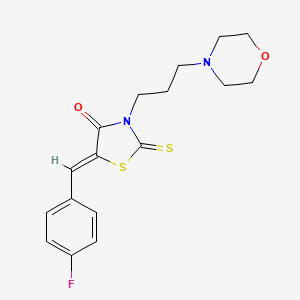
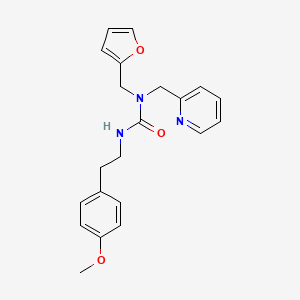
![1-[(2-Chloro-3-pyridinyl)carbonyl]-2,6-dimethylpiperidine](/img/structure/B2770365.png)
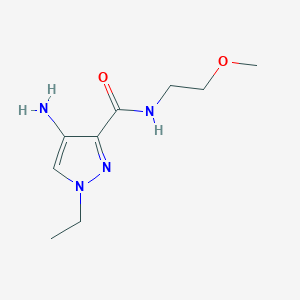
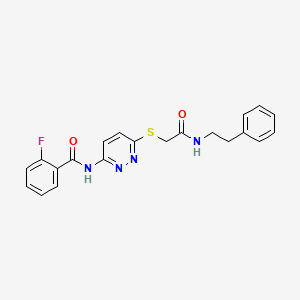
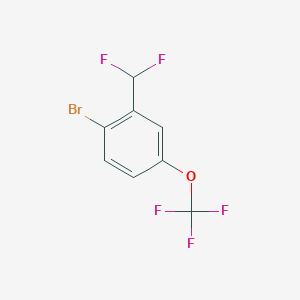
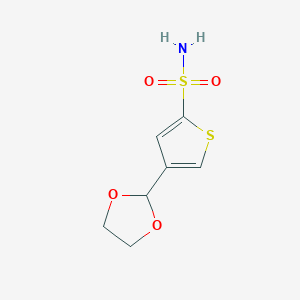
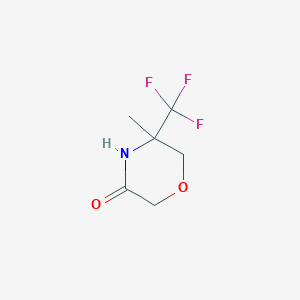
![[2-(4-Amino-3-methylphenoxy)acetyl]urea](/img/structure/B2770372.png)
![N-[(1R,5R)-6,6-Dimethyl-2-methylidene-3-bicyclo[3.1.1]heptanyl]prop-2-enamide](/img/structure/B2770374.png)
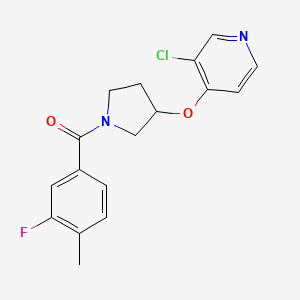
![1-[4-(2-methylphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2770378.png)
